Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate
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Overview
Description
Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a carbamate group, which is an ester of carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a thiophene derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution. The reaction mixture is stirred at low temperatures and then allowed to reach room temperature, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Substituted carbamates.
Scientific Research Applications
Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, resulting in enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate without the thiophene ring.
Tert-butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate: Contains a furan ring instead of a thiophene ring.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains an indole ring and is used in the synthesis of biologically active natural products.
Uniqueness
Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of enzyme inhibitors and advanced materials .
Properties
Molecular Formula |
C12H17NO3S |
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Molecular Weight |
255.34 g/mol |
IUPAC Name |
tert-butyl N-(3-oxo-3-thiophen-2-ylpropyl)carbamate |
InChI |
InChI=1S/C12H17NO3S/c1-12(2,3)16-11(15)13-7-6-9(14)10-5-4-8-17-10/h4-5,8H,6-7H2,1-3H3,(H,13,15) |
InChI Key |
IBMULKLBGKQLRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)C1=CC=CS1 |
Origin of Product |
United States |
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